molecular formula C18H15BrN2O B15011457 2-(2-bromobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(2-bromobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B15011457
M. Wt: 355.2 g/mol
InChI Key: QJVYQOKXHZWPCC-UHFFFAOYSA-N
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Description

2-(2-Bromobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of a bromobenzoyl group attached to the indole structure. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Lewis Acids: Used in Friedel-Crafts acylation reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Indoles: Formed through substitution reactions.

    Indole-2,3-diones: Formed through oxidation reactions.

    Complex Heterocycles: Formed through cycloaddition reactions.

Mechanism of Action

The mechanism of action of 2-(2-bromobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Bromoindole: A simpler indole derivative with similar reactivity but lacking the benzoyl group.

    2-(2-Chlorobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-(2-Bromobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is unique due to the presence of both the bromobenzoyl group and the indole core, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H15BrN2O

Molecular Weight

355.2 g/mol

IUPAC Name

(2-bromophenyl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C18H15BrN2O/c19-15-7-3-1-6-14(15)18(22)21-10-9-13-12-5-2-4-8-16(12)20-17(13)11-21/h1-8,20H,9-11H2

InChI Key

QJVYQOKXHZWPCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4Br

solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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